N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide
Description
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an adamantane group at the 5-position and a 3-fluoro-N-methylbenzamide moiety at the 2-position. The adamantane group confers rigidity and lipophilicity, which may enhance membrane permeability and metabolic stability, while the fluorinated benzamide moiety introduces electronic effects that can modulate biological activity .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3OS/c1-24(17(25)15-3-2-4-16(21)8-15)19-23-22-18(26-19)20-9-12-5-13(10-20)7-14(6-12)11-20/h2-4,8,12-14H,5-7,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYAPUVUQPXMNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with adamantane-1-carbohydrazide.
Formation of Thiosemicarbazide: The adamantane-1-carbohydrazide is treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.
Cyclization: The thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole analogues.
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide has shown promise in various medicinal applications:
- Antiviral Activity : Preliminary studies suggest potential efficacy against influenza and HIV viruses due to the adamantane component's historical antiviral properties .
- Antimicrobial Properties : Thiadiazole derivatives are known for their antimicrobial activities; thus, this compound may exhibit similar effects .
- Anti-cancer Research : The compound is being explored for its anticancer properties, potentially acting on specific cellular pathways involved in tumor growth.
Material Science
The unique structural features of this compound make it suitable for applications in material science:
- Polymeric Materials Development : Its chemical structure can be utilized to synthesize novel polymeric materials with enhanced properties.
- Ligand in Coordination Chemistry : The compound may serve as a ligand in various coordination complexes due to its functional groups.
Study on Antiviral Properties
A study highlighted the antiviral effects of adamantane derivatives against influenza viruses. The mechanism involves interference with viral replication processes . This suggests that this compound could be similarly effective.
Investigation into Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit significant antimicrobial activity against various pathogens. This positions this compound as a candidate for further exploration in antimicrobial drug development .
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s binding affinity to certain proteins and enzymes. For example, it has been shown to inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme, making it a potential candidate for anticancer therapy . The compound’s interactions with molecular targets involve hydrogen bonding, hydrophobic interactions, and other noncovalent interactions .
Comparison with Similar Compounds
Halogen Substituents
- 3-Chloro Analog :
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide (C₁₉H₂₀ClN₃OS, MW 373.90) shares the same adamantane-thiadiazole scaffold but replaces fluorine with chlorine at the benzamide meta-position. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter binding affinity in biological targets . - 5-Chloro-2-Nitro Analog :
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-nitrobenzamide (C₁₉H₁₉ClN₄O₃S, MW 418.90) introduces both chloro and nitro groups, which could enhance electron-withdrawing effects and influence redox activity .
Methyl vs. Fluorine Substitution
- The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to non-methylated analogs like N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide. Methylation may improve metabolic stability but reduce polarity .
Modifications on the Thiadiazole Core
Adamantane vs. Alkyl/Arylthio Groups
Compounds such as N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) and N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) replace adamantane with flexible sulfur-containing substituents. These derivatives exhibit lower melting points (133–170°C) compared to adamantane-containing analogs, suggesting reduced crystallinity due to decreased structural rigidity .
Table 1: Physical Properties of Selected Thiadiazole Derivatives
Crystallographic and Structural Insights
The adamantane-thiadiazole scaffold exhibits planar geometry in the thiadiazole ring (r.m.s. deviation = 0.009 Å), as observed in the crystal structure of 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine. The methylamine group adopts a coplanar orientation, facilitating N–H⋯N hydrogen bonding that stabilizes supramolecular chains . In contrast, sulfur-substituted analogs (e.g., benzylthio derivatives) lack this hydrogen-bonding capacity, leading to less ordered crystal packing .
Table 2: Molecular and Structural Comparisons
| Compound | Molecular Formula | Key Substituents | Molecular Weight | Hydrogen Bonding |
|---|---|---|---|---|
| Target compound | C₂₀H₂₂FN₃OS | 3-Fluoro, N-methyl | 371.47 | Limited |
| 3-Chloro analog | C₁₉H₂₀ClN₃OS | 3-Chloro | 373.90 | Limited |
| 5-(Adamantan-1-yl)-N-methyl-thiadiazol-2-amine | C₁₃H₂₀N₄S | N-methyl | 264.39 | Strong (N–H⋯N) |
| 5h (Benzylthio derivative) | C₂₀H₂₂N₂O₂S₂ | Benzylthio, phenoxy | 398.52 | Absent |
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features an adamantane moiety, a rigid structure that enhances its interaction with biological targets. The synthesis typically involves the following steps:
- Starting Material : Adamantane-1-carbohydrazide is reacted with an isothiocyanate to yield thiosemicarbazides.
- Cyclization : These thiosemicarbazides are cyclized to form the 1,3,4-thiadiazole derivatives.
The general structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer activity. A series of compounds similar to this compound were tested against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results showed promising anti-proliferative effects:
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 5 | MCF-7 | 85 | Apoptotic induction |
| 14c | HepG2 | 71.5 | EGFR inhibition |
| 17 | A549 | 37.85 | Mutant EGFR inhibition |
These compounds demonstrated the ability to up-regulate BAX and down-regulate Bcl-2, indicating their potential as apoptotic inducers .
Antimicrobial Activity
The compound has also shown notable antimicrobial properties against various pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria, as well as fungi like Candida albicans. For instance:
| Compound | Target Organism | Activity Level |
|---|---|---|
| 9 | Staphylococcus aureus | High |
| 15b | Escherichia coli | Moderate |
| 15c | Candida albicans | Weak |
These findings suggest that modifications in the thiadiazole structure can significantly influence the antimicrobial efficacy .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- EGFR Inhibition : The compound binds to the epidermal growth factor receptor (EGFR), inhibiting its activity in both wild-type and mutant forms.
- Apoptotic Pathways : By modulating the expression of apoptotic markers such as BAX and Bcl-2, it promotes programmed cell death in cancer cells.
Study on Anti-HIV Activity
In a study examining anti-HIV properties, derivatives similar to this compound were evaluated for their ability to inhibit HIV replication. The results indicated a significant reduction in viral load in treated cells compared to controls .
Anti-inflammatory Effects
Another research effort focused on evaluating the anti-inflammatory potential of these compounds using the carrageenan-induced paw edema model in rats. The results demonstrated dose-dependent anti-inflammatory effects for certain derivatives, suggesting their utility in treating inflammatory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
